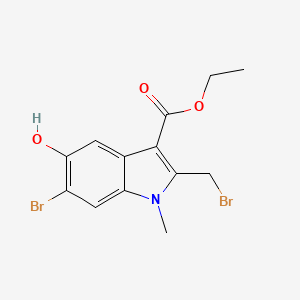
Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate: is a synthetic morphine analog and a labeled analogue of Dextromethorphan Hydrobromide Monohydrate. It is primarily used as an antitussive (cough suppressant) and has applications in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced analogs.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry:
- Used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
- Employed in the synthesis of other deuterated compounds for research purposes .
Biology:
- Utilized in studies involving the metabolism and pharmacokinetics of deuterated drugs.
- Helps in understanding the biological effects of deuterium incorporation in drug molecules .
Medicine:
- Investigated for its potential therapeutic effects and as a tool in drug development.
- Used in clinical research to study the effects of deuterium on drug efficacy and safety .
Industry:
- Applied in the development of new pharmaceuticals and chemical products.
- Used in the production of deuterated drugs with improved pharmacokinetic properties .
作用機序
Mechanism: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate exerts its effects primarily through its action on the central nervous system. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist. Additionally, it blocks the NMDA receptor at high doses, producing effects similar to other dissociative anesthetics .
Molecular Targets and Pathways:
Serotonin Reuptake Inhibition: Increases serotonin levels in the brain, contributing to its antitussive and potential antidepressant effects.
Sigma-1 Receptor Agonism: Modulates various neurotransmitter systems, providing neuroprotective and anti-inflammatory effects.
NMDA Receptor Blockade: Reduces excitatory neurotransmission, leading to its dissociative and anesthetic properties.
類似化合物との比較
Dextromethorphan Hydrobromide Monohydrate: The non-deuterated analogue used as a common cough suppressant.
Levorphanol: Another morphine analog with similar pharmacological properties.
Uniqueness: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development .
特性
分子式 |
C18H26BrNO |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i2D3; |
InChIキー |
MISZALMBODQYFT-ZTASGKDASA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.Br |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
amine](/img/structure/B13436633.png)


![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)



![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
